

Spectroscopic Profile of Hexyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexyl crotonate*

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **hexyl crotonate**, a monounsaturated ester with applications in the flavor and fragrance industry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables for easy reference, detailed experimental protocols for each analytical technique, and a visual representation of the spectroscopic analysis workflow.

Introduction

Hexyl crotonate ($C_{10}H_{18}O_2$), also known as hexyl (E)-2-butenate, is an organic ester formed from the esterification of crotonic acid and hexanol. Its characteristically sweet, fruity, and green aroma makes it a valuable compound in the formulation of flavors and fragrances. A thorough understanding of its spectroscopic properties is essential for its identification, quality control, and for predicting its chemical behavior in various applications. This guide presents a detailed compilation and interpretation of the 1H NMR, ^{13}C NMR, IR, and MS data for **hexyl crotonate**.

Spectroscopic Data

The following sections present the key spectroscopic data for **hexyl crotonate** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: ^1H NMR Spectroscopic Data for **Hexyl Crotonate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1–4.3	t	2H	O-CH ₂ -(CH ₂) ₄ -CH ₃
~6.9	m	1H	CH ₃ -CH=CH-COO-
~5.8	m	1H	CH ₃ -CH=CH-COO-
~1.8	d	3H	CH ₃ -CH=CH-COO-
~1.6	m	2H	O-CH ₂ -CH ₂ -(CH ₂) ₃ -CH ₃
~1.3	m	4H	O-(CH ₂) ₂ -(CH ₂) ₂ -CH ₂ -CH ₃
~0.9	t	3H	O-(CH ₂) ₅ -CH ₃

Note: Predicted values based on typical chemical shifts for similar structures. The deshielded protons on the ester oxygen are noted to be in the δ ~4.1–4.3 ppm range and the terminal methyl groups of the hexyl chain at ~0.9 ppm[1].

Table 2: ^{13}C NMR Spectroscopic Data for **Hexyl Crotonate** (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
167.1	C=O
144.6	C=C-CO
134.5	C=C-H
130.2	C=C-H
64.4	O-CH ₂
31.5	Alkyl Carbon
28.7	Alkyl Carbon
25.7	Alkyl Carbon
22.6	Alkyl Carbon
14.0	Alkyl Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **Hexyl Crotonate**[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
~1710	ν (C=O) Carbonyl stretch
~1640	ν (C=C) Alkene stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **Hexyl Crotonate** (Electron Ionization)

m/z	Interpretation
170	$[M]^+$ (Molecular Ion)
85	$[CH_3-CH=CH-CO]^+$
69	$[CH_3-CH=CH-C=O]^+$
41	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **hexyl crotonate**.

Methodology:

- **Sample Preparation:** A sample of **hexyl crotonate** (approximately 10-20 mg for 1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.
- **1H NMR Acquisition:**
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to optimize homogeneity.
 - A standard one-pulse sequence is used to acquire the free induction decay (FID).
 - Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

- A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **hexyl crotonate** to identify its functional groups.

Methodology:

- Sample Preparation: A drop of neat **hexyl crotonate** liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) salt plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal or KBr plates is recorded.
 - The sample is placed on the crystal or between the plates, and the sample spectrum is recorded.
 - The instrument typically scans over the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$).
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

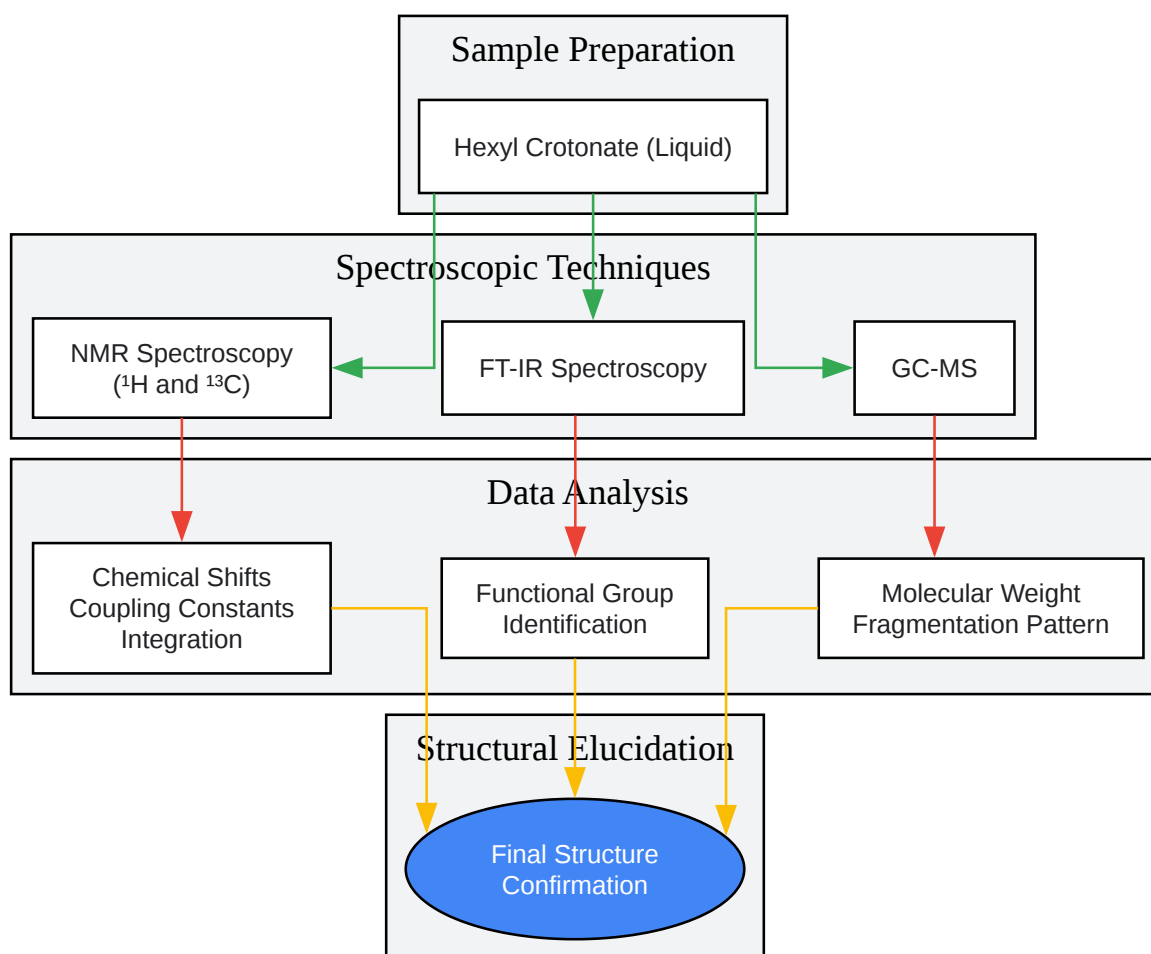
Objective: To determine the molecular weight and fragmentation pattern of **hexyl crotonate**.

Methodology:

- **Sample Preparation:** A dilute solution of **hexyl crotonate** is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.
- **Gas Chromatography:**
 - A small volume of the sample solution (typically 1 μ L) is injected into the GC inlet, which is heated to vaporize the sample.
 - The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column).
 - The column temperature is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry:**
 - As **hexyl crotonate** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The mass spectrum is a plot of ion abundance versus m/z , which provides the molecular weight and a characteristic fragmentation pattern that can be used for structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **hexyl crotonate**.



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Caption: Workflow for the spectroscopic analysis of **hexyl crotonate**.

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References

- 1. Buy Hexyl crotonate | 19089-92-0 [smolecule.com]
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